



# "Truliner" PMMA material composition and properties

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An in-depth technical guide on the composition and properties of **Truliner**, a Poly(methyl methacrylate) (PMMA) based hard denture reline material. This document is intended for researchers, scientists, and drug development professionals.

## Introduction

**Truliner**® is a brand of chairside hard denture reline material used in dentistry to restore the fit of a denture. The "Original **Truliner**" formulation is based on poly(methyl methacrylate) (PMMA) and is designed to provide a long-lasting, permanent reline.[1][2][3] It is a self-curing acrylic that comes in a powder and liquid system.[2][4] The material is known for its fine-milled powder which cures to a dense consistency, preventing the absorption of odors and stains, and forming a strong, color-stable bond with the denture base.[1][3][5] This guide details the material composition, physicochemical properties, and relevant experimental protocols for the evaluation of PMMA-based reline materials.

It is important to distinguish between "Original **Truliner**," which is PMMA-based, and "New **Truliner**," a different formulation based on poly(ethyl methacrylate) (PEMA).[6][7] The powders and liquids of these two products are not interchangeable.[3][5][8]

## **Material Composition**

The material is supplied as a two-component system: a powder and a liquid. The precise formulation is proprietary; however, the primary components are well-established for PMMA-based dental resins.



Table 1: Core Composition of Original Truliner PMMA Reliner

Component	Chemical Name/Type	Function	Source
Powder	Poly(methyl methacrylate) (PMMA)	Polymer base	[1][6]
	Benzoyl Peroxide	Initiator for polymerization	[9]
	Pigments (e.g., Titanium Dioxide, Cadmium salts)	Provide tissue-like coloration (Pink, Veined)	[9]
Liquid	Methyl Methacrylate (MMA)	Monomer, reacts with PMMA powder	[9][10]
	Dibutyl Phthalate	Plasticizer	[10]

| N,N-dimethyl-p-toluidine (DMPT) | Accelerator for self-curing reaction | [9] |

Note: The Safety Data Sheet (SDS) for the liquid component indicates it is highly flammable and contains substances (Methyl Methacrylate, Dibutyl Phthalate) that may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin irritation or allergic reactions. [10]

## **Physicochemical and Handling Properties**

**Truliner** is characterized by its handling and performance properties, which are critical for clinical success.

Table 2: Summary of Material Properties



Property	Value / Description	Source
Material Type	Hard, chairside denture reline acrylic	[1][8]
Composition Base	Poly(methyl methacrylate) (PMMA)	[1][6]
Curing Mechanism	Self-cure (chemical activation)	[2]
Curing Time	Approx. 10 minutes	[1][3]
Peak Curing Temp.	64.2°C (at 11.8 minutes)	[5]
Curing Method	Can be cured in a pressure pot or warm bath	[1][6]
Special Feature	"Reverse Curing" claimed to release free monomer before intraoral placement, reducing sensitivity.	[2][5]
Bonding	Forms a permanent chemical bond to the denture base.	[1][5]

| Available Shades | Pink, Veined, Clear |[1][6] |

## **Biocompatibility**

Like other acrylic resins, the biocompatibility of PMMA-based materials such as **Truliner** is a significant consideration. The primary cytotoxic component is typically the residual methyl methacrylate (MMA) monomer that can leach from the cured material.[11][12]

- Cellular Effects: Leached components from PMMA resins can cause cytotoxic effects and mucosal irritation.[11][12] Products containing methacrylates have been known to cause reactions in sensitive patients.[5]
- Inflammatory Response: In vitro studies on related materials have investigated cellular responses, such as the expression of integrins and growth factors like TGF-β1, which are involved in wound healing and tissue response to foreign materials.[13]



## **Experimental Protocols**

Detailed methodologies are crucial for the standardized evaluation of dental materials. Below are protocols derived from studies on **Truliner** and similar PEMA/PMMA-based reliners.

## **Protocol: Torsional Bond Strength Testing**

This protocol is adapted from a study evaluating the bond strength of hard chairside reline resins to a denture base.[9] It assesses the interfacial strength between the reliner and the denture acrylic.

- Specimen Preparation:
  - Fabricate cylindrical specimens (e.g., 33 mm length x 3.9 mm diameter) of a standard heat-polymerized PMMA denture base resin (e.g., Lucitone 199).
  - Section the cylinders in the middle to create two halves for bonding.
  - Prepare the bonding surfaces by finishing with 600-grit silicon carbide paper.
- Bonding Procedure:
  - Mount the two halves of a PMMA cylinder in a jig, separated by a 3 mm gap.
  - Apply the Truliner bonding agent (if supplied) to the prepared surfaces.
  - Mix the Truliner powder and liquid according to the manufacturer's instructions.
  - Place the mixed resin into the gap between the PMMA cylinder halves.
  - Allow the reline material to polymerize fully at room temperature.
- Testing:
  - Mount the bonded specimen in a torsional testing machine.
  - Apply a torsional load at a constant speed until failure occurs.
  - Record the maximum torsional strength (in MPa).



#### Failure Analysis:

 Examine the fractured surfaces under a stereomicroscope to classify the failure mode as adhesive (at the interface), cohesive (within the reline material or denture base), or mixed.
 [9]

## Protocol: In Vitro Cytotoxicity Assay (Direct Contact Method)

This protocol is based on methodologies used to assess the biocompatibility of denture lining materials.[13] It evaluates the effect of leached substances on cell viability.

#### Material Preparation:

- Under aseptic conditions, mix **Truliner** powder and liquid and fabricate disc-shaped specimens (e.g., 14 mm diameter x 1.2 mm thickness) using a sterile mold.
- Allow specimens to cure fully as per the manufacturer's instructions.

#### Cell Culture:

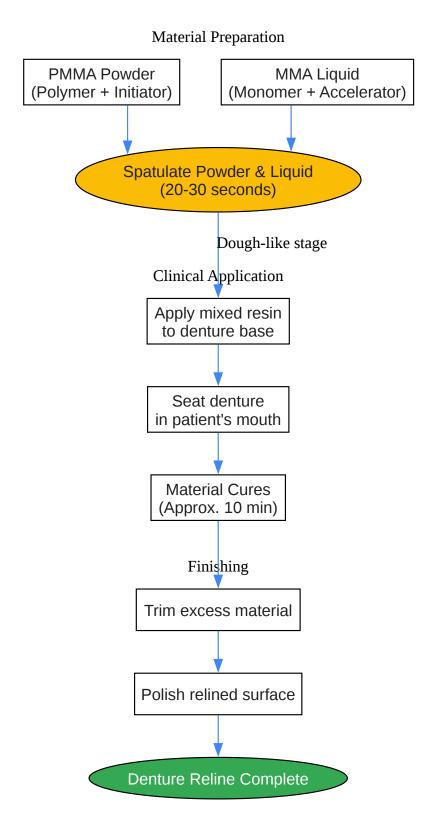
- Culture a suitable cell line, such as L929 mouse fibroblasts, in appropriate culture medium (e.g., DMEM with 10% FBS) in multi-well plates until they reach sub-confluence.
- Direct Contact Exposure:
  - Once cells are attached, carefully place one sterile **Truliner** specimen disc into the center of each well, in direct contact with the cell layer.
  - Include negative (no specimen) and positive (toxic material) controls.
  - Incubate the plates for specified time periods (e.g., 24 and 48 hours).
- Cell Viability Assessment (alamarBlue Assay):
  - After the incubation period, remove the specimen discs.
  - Replace the culture medium with fresh medium containing alamarBlue reagent (resazurin).



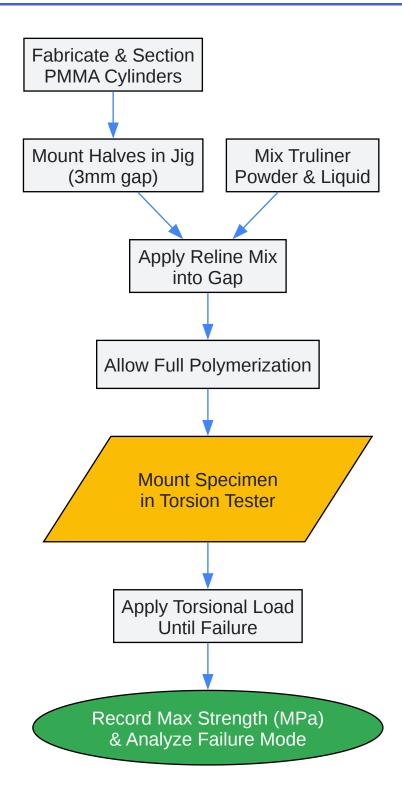
- o Incubate for a further 2-4 hours.
- Measure the fluorescence or absorbance of the medium using a plate reader. The signal is proportional to the metabolic activity and thus the number of viable cells.
- Data Analysis:
  - Calculate cell viability as a percentage relative to the negative control group.
  - Perform statistical analysis to determine if there is a significant reduction in viability compared to the control.

Visualizations: Workflows and Pathways Polymerization and Application Workflow

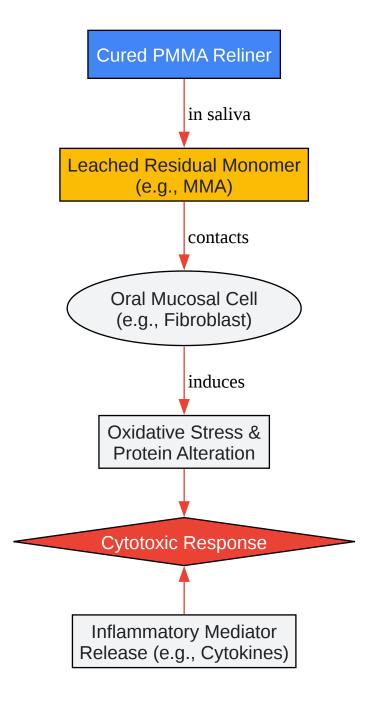












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